Mandipropamid Mandipropamid 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide is a monocarboxylic acid amide resulting from the condensation of the carboxy group of p-chloromandelic acid propargyl ether with the amino group of 2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethylamine. It is a monocarboxylic acid amide, a terminal acetylenic compound, an aromatic ether and a member of monochlorobenzenes.
Brand Name: Vulcanchem
CAS No.: 374726-62-2
VCID: VC21216082
InChI: InChI=1S/C23H22ClNO4/c1-4-14-28-20-11-6-17(16-21(20)27-3)12-13-25-23(26)22(29-15-5-2)18-7-9-19(24)10-8-18/h1-2,6-11,16,22H,12-15H2,3H3,(H,25,26)
SMILES: COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C
Molecular Formula: C23H22ClNO4
Molecular Weight: 411.9 g/mol

Mandipropamid

CAS No.: 374726-62-2

Cat. No.: VC21216082

Molecular Formula: C23H22ClNO4

Molecular Weight: 411.9 g/mol

* For research use only. Not for human or veterinary use.

Mandipropamid - 374726-62-2

Specification

CAS No. 374726-62-2
Molecular Formula C23H22ClNO4
Molecular Weight 411.9 g/mol
IUPAC Name 2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide
Standard InChI InChI=1S/C23H22ClNO4/c1-4-14-28-20-11-6-17(16-21(20)27-3)12-13-25-23(26)22(29-15-5-2)18-7-9-19(24)10-8-18/h1-2,6-11,16,22H,12-15H2,3H3,(H,25,26)
Standard InChI Key KWLVWJPJKJMCSH-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C
Canonical SMILES COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C
Colorform Light beige powder
Melting Point 96.4-97.3 °C

Introduction

Chemical Identity and Physical Properties

Mandipropamid (C23H22ClNO4) is a mandelamide fungicide with a molecular weight of 411.88 g/mol. This compound exhibits specific physical and chemical characteristics that influence its application methods and effectiveness as a fungicide.

Basic Identification

Mandipropamid is also known by several synonyms including Mandi and carries the CAS number 374726-62-2. Its chemical name is 4-chloro-N-[2-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]ethyl]-.alpha.-(2-propyn-1-yloxy)-benzeneacetamide . The compound appears as a pale beige powder under standard conditions and requires specific storage parameters for stability.

Physical and Chemical Characteristics

The physical and chemical properties of mandipropamid are critical to understanding its behavior in agricultural applications and environmental contexts. Table 1 summarizes these key properties.

Table 1: Physical and Chemical Properties of Mandipropamid

PropertyValue
Melting point96.4-97.3°C
Boiling point608.6±55.0°C (Predicted)
Density1.214±0.06 g/cm³ (Predicted)
pH6-8 at 25°C (1% aqueous dispersion)
Water solubility (25°C)4.2 mg/L
Vapor pressure<9.4 × 10⁻⁷ Pa at 25°C (<7.0 × 10⁻⁹ mmHg)
Octanol/water partition coefficientLogP: 4.160 (estimated)
Dissociation constantNo dissociation in pH range 1-12
Storage conditionsHygroscopic, -20°C freezer, under inert atmosphere

Mandipropamid displays varying solubility in different organic solvents, which affects its formulation options and application methods. The solubility ranges from relatively low in non-polar solvents to significantly higher in polar solvents :

Table 2: Solubility of Mandipropamid in Various Solvents at 25°C

SolventSolubility
n-hexane42 mg/L
n-octanol4.8 g/L
toluene29 g/L
methanol66 g/L
ethyl acetate120 g/L
acetone300 g/L
dichloromethane400 g/L
chloroformSlightly soluble

The compound's limited water solubility (4.2 mg/L) but good solubility in organic solvents is relevant to its formulation characteristics and environmental behavior .

Agricultural Applications and Use Patterns

Mandipropamid was developed specifically for controlling foliar oomycete pathogens across various crop types, making it an important tool in agricultural disease management strategies.

Target Pathogens and Crops

The fungicide demonstrates efficacy against several economically significant plant pathogens, primarily those belonging to the oomycete group. Key applications include:

  • Control of Plasmopara viticola in grapes

  • Management of Phytophthora infestans in potatoes and tomatoes

  • Protection against Pseudoperonospora cubensis in cucurbits

  • Control of downy mildew (Bremia lactucae) in leafy vegetables

  • Management of blue mold (Peronospora effuse) in leafy vegetables

These applications highlight mandipropamid's importance in protecting high-value crops that are susceptible to devastating oomycete infections, which can cause significant yield losses if left untreated.

Formulations and Application Methods

The primary end-use product registered in the United States is Mandy Flowable Fungicide, which contains 23.3% active ingredient (2.08 lb ai/gal). This formulation is designed for multiple foliar applications using ground equipment, irrigation systems, or aerial application methods . The maximum seasonal application rate is generally 0.52 lb ai/acre for most registered crops, though specific rates may vary by target crop and disease pressure.

Residue Limits

Regulatory authorities have established maximum residue limits (MRLs) for mandipropamid on various crops to ensure consumer safety. Some established limits include:

Table 3: Maximum Residue Limits for Mandipropamid in Selected Crops

CropMaximum Residue Limit
Grape raisin3 ppm
Onion, dry bulb0.05 ppm
Onion, green4 ppm
Okra1 ppm
Potato, wet peel0.03 ppm

These MRLs guide agricultural practices to ensure that residues on harvested crops remain below established safety thresholds .

Toxicological Profile

Extensive toxicological testing has been conducted to evaluate mandipropamid's potential health effects and determine appropriate safety measures for handlers and consumers.

Short-term and Subchronic Toxicity

Short-term exposure studies have identified the liver as the primary target organ for mandipropamid toxicity, with effects typically observed at dose levels that also cause decreased body weight and body-weight gain .

In a 90-day dietary study in rats, the following effects were observed:

  • Decreased body weight, body-weight gain, and food consumption at doses of 260 mg/kg bw/day and above

  • Decreased erythrocyte parameters in both sexes at doses of 260 mg/kg bw/day and above

  • Increased liver weight in both sexes at 260 mg/kg bw/day and above

  • Increased plasma gamma-glutamyl transferase (58-105% in females only) at 260 mg/kg bw/day and above

  • Periportal hypertrophy/eosinophilia in the liver, considered treatment-related but of questionable toxicological significance

The No Observed Adverse Effect Level (NOAEL) for short-term toxicity in rats was established at 41 mg/kg bw/day .

Studies in dogs revealed:

  • Increased liver weights, cholesterol concentration, and ALP and ALT activity after 13 weeks at 100 mg/kg bw/day

  • The NOAEL in the 90-day study in dogs was 25 mg/kg bw/day

  • In a 1-year study, decreased body-weight gain and food consumption at 400 mg/kg bw/day, with increased liver weight

  • At 40 mg/kg bw/day or above, increased ALP and ALT activity and minimal to moderate pigmentation of the liver by porphyrin were observed

Chronic Toxicity and Carcinogenicity

Long-term studies have been conducted to assess mandipropamid's chronic toxicity and carcinogenic potential:

In a 78-week study in mice (doses: 0, 11, 55, or 223 mg/kg bw/day):

  • No treatment-related changes in survival

  • No evidence of increased tumor incidence

  • No increase in non-neoplastic lesions

  • Reductions in body weight and food conversion efficiency were observed only at the highest dose

  • The NOAEL was established at 55 mg/kg bw/day

In a 104-week study in rats (doses: 0, 3, 15, or 61 mg/kg bw/day):

  • No treatment-related changes in survival or tumor incidence

  • At the highest dose (males only): reduced body weight, body-weight gain, and food conversion efficiency

  • Kidney changes at the highest dose (males only): roughened surface and increased severity of chronic progressive nephropathy

  • Associated osteodystrophia fibrosa and increased severity of parathyroid hyperplasia at the highest dose (males only)

  • The NOAEL was established at 15 mg/kg bw/day

Based on these studies, regulatory authorities have concluded that mandipropamid is unlikely to pose a carcinogenic risk to humans .

Genotoxicity

Mandipropamid has been tested in an adequate range of genotoxicity studies, both in vitro and in vivo, with negative results across all tests. Based on these findings, regulatory authorities have concluded that mandipropamid is unlikely to be genotoxic .

Metabolism and Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of mandipropamid provides important insights into its behavior in biological systems and potential for residues in food products.

Mammalian Metabolism

Metabolism studies in rats using [14C]mandipropamid (labeled in either the chlorophenyl or methoxyphenyl ring) revealed:

  • Absorption was 67-74% at a dose of 3 mg/kg and 30-45% at 300 mg/kg after 48 hours

  • Blood Tmax at 3 mg/kg was 8.5 hours for males and 4.5 hours for females

  • Blood Tmax at 300 mg/kg was 24 hours for males and 10 hours for females

  • Most elimination occurred within 48 hours, with total recoveries of 88-99% at 168 hours

These findings indicate that absorption is more rapid and extensive at lower doses, suggesting potential saturation of absorption mechanisms at higher doses.

Livestock Metabolism

In studies with lactating goats administered [14C]mandipropamid (radiolabeled in either the chlorophenyl or methoxyphenyl ring) at doses equivalent to 27-49 mg/kg in the total diet once daily for seven consecutive days:

  • The majority of radioactivity was excreted in feces (46-49%) and urine (30-33%)

  • No significant differences were observed between the metabolic profiles of the two radiolabeled treatments

  • All identified metabolites contained both the chlorophenyl and methoxyphenyl moieties, indicating no cleavage of the amide bond between the two aromatic rings

  • Total radioactive residues (TRRs) were low in milk (≤0.01 mg/kg), muscle (0.005 mg/kg), and fat

These results suggest limited retention of mandipropamid and its metabolites in animal tissues and products.

Plant Metabolism

Studies on plant metabolism have shown:

  • In fruit samples, parent mandipropamid was the major component of the residue, ranging from 79-80% TRR in 0-day post-harvest interval (PHI) samples to 54-59% TRR in 28-day PHI samples

  • In lettuce plants treated twice with [14C]mandipropamid at a nominal recommended application rate of 150 g ai/ha, parent mandipropamid accounted for 82-94% TRR

  • Four metabolites were identified in lettuce

These findings indicate that mandipropamid primarily remains as the parent compound in plant tissues, with limited metabolism occurring over time.

Novel Applications in Biological Research

Beyond its agricultural applications, mandipropamid has shown utility in biological research contexts.

Chemical Inducer of Proximity

Research has demonstrated that mandipropamid can function as a chemical inducer of proximity (CIP) in both cell culture systems and living organisms. Specifically, it induces complex formation between a sixfold mutant of the plant hormone receptor pyrabactin resistance 1 (PYR1) and abscisic acid insensitive (ABI) .

This property makes mandipropamid valuable for:

  • Rapid and efficient protein translocation in mammalian cells and zebrafish embryos

  • Protein network shuttling

  • Manipulation of endogenous proteins

The compound demonstrates orthogonality to other plant hormone-based CIPs and rapamycin-based CIP systems, enhancing its utility in research settings where multiple orthogonal systems are required .

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